molecular formula C9H11ClO2 B7905939 1-(4-chlorophenyl)-1,3-Propanediol

1-(4-chlorophenyl)-1,3-Propanediol

Cat. No.: B7905939
M. Wt: 186.63 g/mol
InChI Key: LXYVQNOBTVGBGC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,3-Propanediol is an organic compound characterized by the presence of a chlorophenyl group attached to a propanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1,3-Propanediol typically involves the reaction of 4-chlorobenzaldehyde with a suitable diol under controlled conditions. One common method includes the reduction of 4-chlorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol, followed by the addition of propanediol to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques to ensure high yield and purity. The process involves the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1,3-Propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)-1,3-Propanediol has diverse applications in scientific research:

Mechanism of Action

The precise mechanism of action of 1-(4-Chlorophenyl)-1,3-Propanediol involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in biological and medical research .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1H-pyrrole
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • 4-Chlorobenzoic acid derivatives

Comparison: 1-(4-Chlorophenyl)-1,3-Propanediol stands out due to its unique propanediol backbone, which imparts distinct chemical properties compared to other chlorophenyl derivatives. This uniqueness makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

1-(4-chlorophenyl)propane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYVQNOBTVGBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5.0 g of ethyl-4-chlorobenzoylacetate in 100 ml of methylene chloride cooled to -30° C., 77.3 ml of diisopropylaluminium hydride (1.0 mol/l toluene solution) was added, and the resulting mixture was stirred for 30 minutes and then brought back to room temperature over 3 hours, and 4.14 g of methanol and 24.3 g of water were added carefully, and the mixture was stirred for another 1.5 hours. The precipitate was filtered off, and the filtrate was concentrated. The resulting residue was purified by silica gel column chromatography (eluent; n-hexane/ethyl acetate=1/1), to obtain 2.45 g of the title compound as a pale yellow oily substance.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diisopropylaluminium hydride
Quantity
77.3 mL
Type
reactant
Reaction Step Two
Quantity
4.14 g
Type
reactant
Reaction Step Three
Name
Quantity
24.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-1,3-Propanediol
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1-(4-chlorophenyl)-1,3-Propanediol
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1-(4-chlorophenyl)-1,3-Propanediol
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